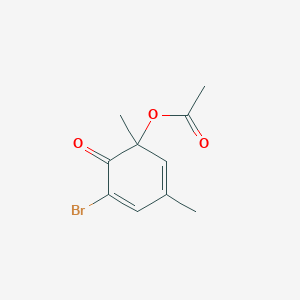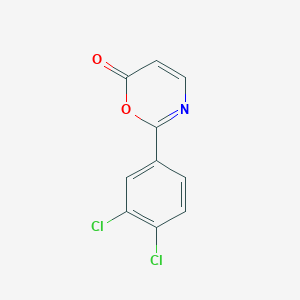
2-(3,4-Dichlorophenyl)-6H-1,3-oxazin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dichlorophenyl)-6H-1,3-oxazin-6-one is a chemical compound that belongs to the oxazinone class It is characterized by the presence of a dichlorophenyl group attached to an oxazinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-6H-1,3-oxazin-6-one typically involves the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate intermediate, which is then reacted with an appropriate alcohol or amine to yield the desired oxazinone compound . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(3,4-Dichlorophenyl)-6H-1,3-oxazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding oxides, reduction may produce amines or alcohols, and substitution reactions may result in various substituted derivatives.
科学的研究の応用
2-(3,4-Dichlorophenyl)-6H-1,3-oxazin-6-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and agrochemicals
作用機序
The mechanism of action of 2-(3,4-Dichlorophenyl)-6H-1,3-oxazin-6-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
3,4-Dichlorophenylacetic acid: Another compound with a dichlorophenyl group, used in organic synthesis and as an intermediate in pharmaceuticals.
3,4-Dichlorophenylacetonitrile: Used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Uniqueness
2-(3,4-Dichlorophenyl)-6H-1,3-oxazin-6-one is unique due to its oxazinone ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
特性
| 91813-56-8 | |
分子式 |
C10H5Cl2NO2 |
分子量 |
242.05 g/mol |
IUPAC名 |
2-(3,4-dichlorophenyl)-1,3-oxazin-6-one |
InChI |
InChI=1S/C10H5Cl2NO2/c11-7-2-1-6(5-8(7)12)10-13-4-3-9(14)15-10/h1-5H |
InChIキー |
GUYNSGCVQUUZQW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=NC=CC(=O)O2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Bromo-7-methyl-7H-[1,2,3,4,5]pentathiepino[6,7-c]pyrazole](/img/structure/B14363229.png)
![6-Bromo-2-[4-(4-bromophenoxy)phenyl]-1H-indole](/img/structure/B14363230.png)
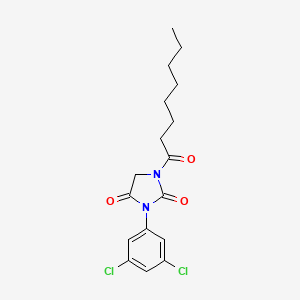
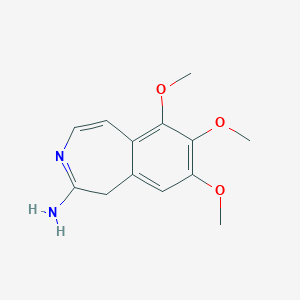
![7,8-Diphenyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14363256.png)
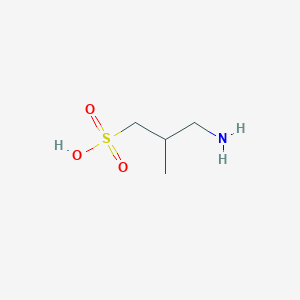
![6-Methoxy-2',4,4,4'-tetramethyl-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14363279.png)

